molecular formula C8H6F5NO B1411322 3-Difluoromethoxy-4-(trifluoromethyl)aniline CAS No. 1806331-29-2

3-Difluoromethoxy-4-(trifluoromethyl)aniline

Cat. No.: B1411322
CAS No.: 1806331-29-2
M. Wt: 227.13 g/mol
InChI Key: DZUJSOLVDDHTLW-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-(trifluoromethyl)aniline is an organic compound that contains fluoro-substituted aniline derivatives. It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One reported method involves the reaction of 2-chlorophenol with appropriate fluorinating agents to introduce the difluoromethoxy group, followed by further functionalization to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing groups like difluoromethoxy and trifluoromethyl can influence the reactivity of the aniline ring towards electrophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Difluoromethoxy-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound’s unique properties make it a candidate for drug discovery and development, particularly in designing molecules with enhanced biological activity and stability.

    Industry: It can be used in the production of specialty chemicals and materials with specific desired properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Difluoromethoxy-4-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of electron-withdrawing groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological responses, making it a valuable tool in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

    3-Trifluoromethoxyaniline: Similar in structure but lacks the difluoromethoxy group.

    4-Trifluoromethylaniline: Contains a trifluoromethyl group but lacks the difluoromethoxy group.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups but no difluoromethoxy group.

Uniqueness: 3-Difluoromethoxy-4-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups

Properties

IUPAC Name

3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(14)1-2-5(6)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUJSOLVDDHTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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